molecular formula C11H15NO3 B12869261 (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol

(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol

Cat. No.: B12869261
M. Wt: 209.24 g/mol
InChI Key: FFPOPDFIKAHFHN-MUWHJKNJSA-N
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Description

(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes three hydroxyl groups and two methyl groups attached to a tetrahydroisoquinoline core. The stereochemistry of the compound is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Cyclization: The precursor undergoes a Pictet-Spengler cyclization reaction to form the tetrahydroisoquinoline core.

    Hydroxylation: Introduction of hydroxyl groups at the 4, 7, and 8 positions is achieved through selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Methylation: The final step involves the methylation of the 1 and 2 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key factors include the choice of catalysts, reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert ketones back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, organolithium compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or removal of hydroxyl groups.

    Substitution: Introduction of new functional groups in place of methyl groups.

Scientific Research Applications

(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with receptors on cell surfaces, modulating signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-Quercivorol: A compound with a similar stereochemistry but different functional groups.

    (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid: Another compound with a similar core structure but different substituents.

Uniqueness

(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(1R,4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol

InChI

InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3/t6-,9+/m1/s1

InChI Key

FFPOPDFIKAHFHN-MUWHJKNJSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2O)O)[C@H](CN1C)O

Canonical SMILES

CC1C2=C(C=CC(=C2O)O)C(CN1C)O

Origin of Product

United States

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